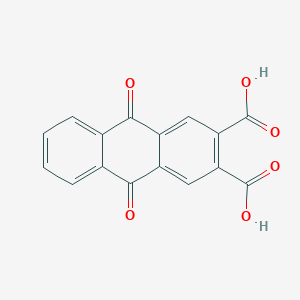
アントラキノン-2,3-ジカルボン酸
概要
説明
Anthraquinone-2,3-dicarboxylic acid is an organic compound with the molecular formula C16H8O6. It is a derivative of anthraquinone, characterized by the presence of two carboxylic acid groups at the 2 and 3 positions of the anthraquinone structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学的研究の応用
Anthraquinone-2,3-dicarboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Anthraquinone-2,3-dicarboxylic Acid, also known as 9,10-dioxoanthracene-2,3-dicarboxylic Acid, has been found to target essential cellular proteins . It has been shown to interact with key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it has been found to inhibit the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes including interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) .
Biochemical Pathways
Anthraquinone-2,3-dicarboxylic Acid affects several biochemical pathways. It inhibits cancer progression by targeting essential cellular proteins . It also impacts the NF-κB and AP-1 pathways, which play crucial roles in inflammation and immune responses .
Result of Action
The molecular and cellular effects of Anthraquinone-2,3-dicarboxylic Acid’s action are diverse. It has been found to inhibit cancer progression , and it can also suppress the activation of certain inflammatory pathways . In the context of lithium-ion batteries, it has been used as a cathode material, showing good cycle stability .
Action Environment
The action of Anthraquinone-2,3-dicarboxylic Acid can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound can dissolve in organic electrolytes during the cycling process, leading to decay of capacity and poor cycling stability . In terms of safety, it is recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
生化学分析
Biochemical Properties
Anthraquinone-2,3-dicarboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the activity of IRAK1, a kinase enzyme . The nature of these interactions is often complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression.
Cellular Effects
Anthraquinone-2,3-dicarboxylic Acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have antioxidant-related pharmacological actions including neuroprotective effects, anti-inflammation, anticancer, hepatoprotective effects and anti-aging .
Molecular Mechanism
The molecular mechanism of Anthraquinone-2,3-dicarboxylic Acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the context of lithium-ion batteries, it has been shown that lithium ions are inserted and extracted in and from the carbonyl groups of Anthraquinone-2,3-dicarboxylic Acid .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Anthraquinone-2,3-dicarboxylic Acid can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Anthraquinone-2,3-dicarboxylic Acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it has been found that the metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Anthraquinone-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the compound can be prepared by the ozonolysis of polycyclic aromatic hydrocarbons, followed by subsequent oxidation steps . Another method involves the hydrothermal reaction using anthraquinone, zinc acetate, and manganese acetate to form metal-organic frameworks .
Industrial Production Methods: In industrial settings, the synthesis of anthraquinone-2,3-dicarboxylic acid often involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions: Anthraquinone-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alcohols and amines are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters and amides of anthraquinone-2,3-dicarboxylic acid.
類似化合物との比較
Anthraquinone-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
Anthraquinone-2-carboxylic acid: This compound has only one carboxylic acid group and exhibits different chemical properties and applications.
Anthraquinone-1,4-dicarboxylic acid: This isomer has carboxylic acid groups at the 1 and 4 positions, leading to variations in reactivity and use.
Uniqueness: Anthraquinone-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and suitability for forming metal-organic frameworks. This makes it particularly valuable in the development of advanced materials for energy storage and catalysis .
特性
IUPAC Name |
9,10-dioxoanthracene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVQIKBLXBIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394930 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27485-15-0 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



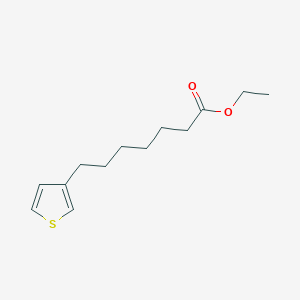
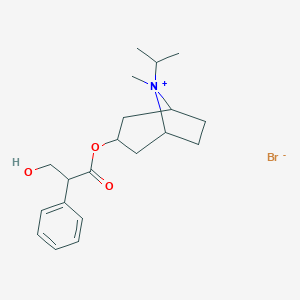
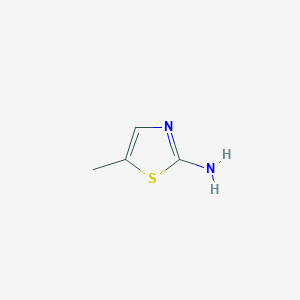
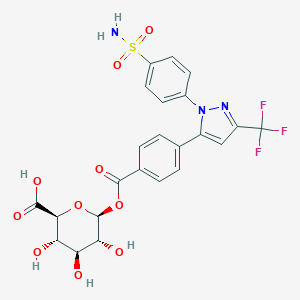
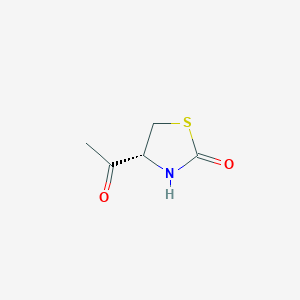

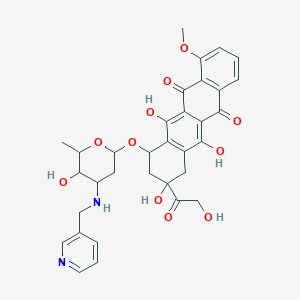
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
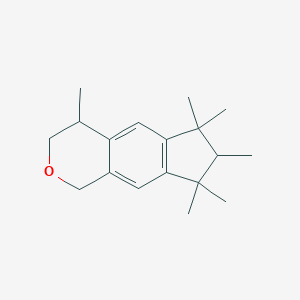
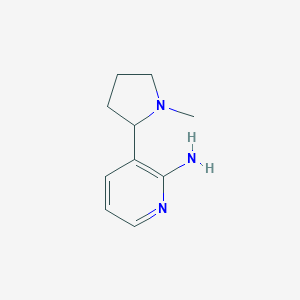
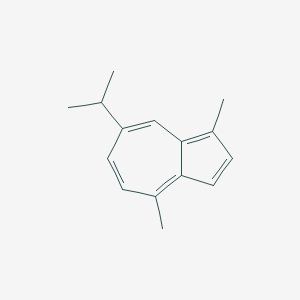
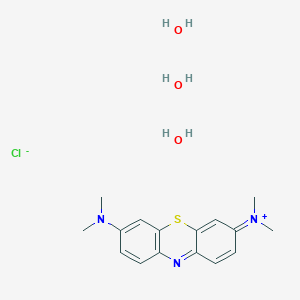
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
